![molecular formula C16H13ClN2O2S B2650568 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 313469-50-0](/img/structure/B2650568.png)
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as CMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMBA is a synthetic compound that has been extensively studied for its biological and chemical properties.
Scientific Research Applications
1. Photovoltaic and Non-linear Optical Activity
Compounds similar to 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, such as benzothiazolinone acetamide analogs, have been synthesized and studied for their potential in photovoltaic applications. These compounds demonstrated good light harvesting efficiency and promising free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Moreover, these compounds exhibited significant non-linear optical (NLO) activity, making them potential candidates for applications in photonic and optoelectronic devices. The molecular docking studies indicated potential binding interactions with biological targets like Cyclooxygenase 1 (COX1), suggesting possible biomedical applications as well (Mary et al., 2020).
2. Antitumor Activity
Derivatives of benzothiazole, structurally related to the compound , have been synthesized and evaluated for their antitumor activity. These compounds showed considerable anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The structural framework of these derivatives, particularly those bearing different heterocyclic rings, plays a critical role in their biological activity, highlighting the therapeutic potential of such compounds (Yurttaş et al., 2015).
3. Antimicrobial and Anticonvulsant Activities
Compounds with benzothiazole acetamide moiety have been explored for their antimicrobial activities, showing effectiveness against pathogenic bacteria and Candida species. Notably, these compounds exhibited more efficacy against fungi than bacteria, suggesting their potential as antifungal agents. Additionally, certain benzothiazole acetamide derivatives were investigated for their anticonvulsant activities, indicating their possible use in treating convulsive disorders (Mokhtari & Pourabdollah, 2013) (Nath et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13-15(10)19-16(22-13)18-14(20)9-21-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYCAQPWMAMARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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